molecular formula C15H21NO B11183084 1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-8-yl)ethanone

1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-8-yl)ethanone

Cat. No.: B11183084
M. Wt: 231.33 g/mol
InChI Key: FYFDLWVGNZZVGA-UHFFFAOYSA-N
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Description

1-(2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-8-YL)ETHAN-1-ONE is a complex organic compound with a unique structure. It belongs to the class of quinoline derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-(2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-8-YL)ETHAN-1-ONE typically involves multiple steps:

    Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor followed by methylation and subsequent functional group transformations.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes and the use of advanced technologies to optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

1-(2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-8-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

1-(2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-8-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-8-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with DNA replication.

Comparison with Similar Compounds

1-(2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-8-YL)ETHAN-1-ONE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2,2,4,4-Tetramethyl-1,3-cyclobutanediol and 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one share structural similarities but differ in their functional groups and chemical properties.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-(2,2,4,6-tetramethyl-3,4-dihydro-1H-quinolin-8-yl)ethanone

InChI

InChI=1S/C15H21NO/c1-9-6-12-10(2)8-15(4,5)16-14(12)13(7-9)11(3)17/h6-7,10,16H,8H2,1-5H3

InChI Key

FYFDLWVGNZZVGA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2C(=O)C)C)(C)C

Origin of Product

United States

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